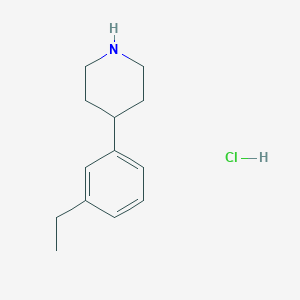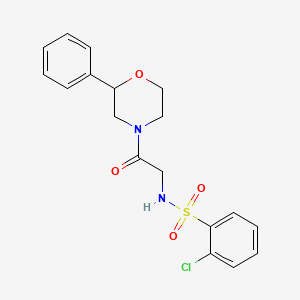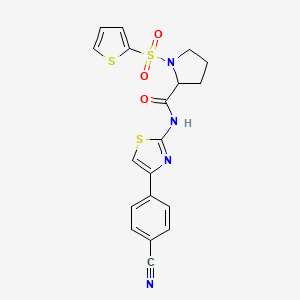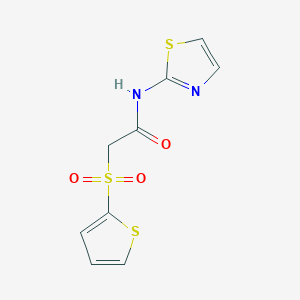
4-(3-ethylphenyl)piperidine HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Ethylphenyl)piperidine hydrochloride is a chemical compound with the CAS Number: 2256060-53-2 . It has a molecular weight of 225.76 .
Molecular Structure Analysis
The Inchi Code for 4-(3-ethylphenyl)piperidine hydrochloride is1S/C13H19N.ClH/c1-2-11-4-3-5-13 (10-11)12-6-8-14-9-7-12;/h3-5,10,12,14H,2,6-9H2,1H3;1H . Physical And Chemical Properties Analysis
4-(3-ethylphenyl)piperidine hydrochloride is a solid at room temperature . It should be stored at 2-8°C .Applications De Recherche Scientifique
Bioactive Conformation and Molecular Determinants for Receptor Interaction
The series of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, including closely related compounds to 4-(3-ethylphenyl)piperidine HCl, have been extensively investigated for their interaction with opioid receptors. Research aimed to elucidate the bioactive conformation of these molecules, revealing insights into the molecular determinants critical for mu-opioid receptor recognition and ligand binding. The modification of the N-substituent in these molecules led to significant findings regarding the structural features that affect ligand-receptor interactions, providing a foundation for the design of opioid receptor antagonists and agonists (Le Bourdonnec et al., 2006).
Enantiomeric Resolution and Chiral Method Development
In the field of chiral analysis, the enantiomeric resolution and simulation studies of compounds structurally similar to this compound have been performed. These studies have been crucial in understanding the chiral recognition mechanisms, where hydrogen bonding and π–π interactions play significant roles. The research provides a valuable method for the enantiomeric resolution of similar compounds, which is essential for the development of drugs with specific stereochemical requirements (Ali et al., 2016).
Anticancer Effects and Molecular Docking Studies
Recent advancements in medicinal chemistry have demonstrated the anticancer effects of molecules structurally related to this compound. These studies involve the synthesis of novel compounds and their evaluation against cancer cell lines, including hepatocellular carcinoma. The research underscores the potential of these compounds in cancer therapy, with molecular docking studies confirming their mechanisms of action. This work opens new avenues for the development of targeted cancer therapies, highlighting the versatility of piperidine derivatives in drug design (Eldeeb et al., 2022).
Synthesis and Characterization for Corrosion Inhibition
The synthesis and characterization of piperidine derivatives, including compounds akin to this compound, have shown promising applications in the field of corrosion inhibition. These studies focus on developing new chemical compounds capable of protecting metals from corrosion, significantly contributing to materials science and engineering. The effectiveness of these inhibitors has been demonstrated through various analytical techniques, offering new strategies for corrosion protection (Chen et al., 2021).
Orientations Futures
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, it can be expected that research into compounds like 4-(3-ethylphenyl)piperidine hydrochloride will continue to be a significant area of interest.
Propriétés
IUPAC Name |
4-(3-ethylphenyl)piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c1-2-11-4-3-5-13(10-11)12-6-8-14-9-7-12;/h3-5,10,12,14H,2,6-9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNVRUFTFHHOAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)C2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-bromophenyl)-2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2859489.png)

![3,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B2859491.png)

![1-[(2-methoxyphenyl)carbonyl]-1H-indole-3-carbonitrile](/img/structure/B2859494.png)
![3-(1,3-Benzodioxol-5-ylmethyl)-2-[(3-fluorophenyl)methylsulfanyl]-6-morpholin-4-ylquinazolin-4-one](/img/structure/B2859499.png)
![(1R,2S,3R,6R,7S)-3-Bromotricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B2859500.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2859501.png)


![N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2859506.png)
![(E)-4-cyano-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2859507.png)
